3-(2-Ethylphenoxy)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

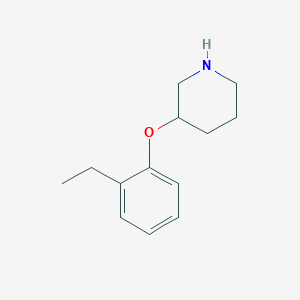

3-(2-Ethylphenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a 2-ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenoxy)piperidine typically involves the reaction of 2-ethylphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 2-ethylphenol is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenoxy)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Substituted piperidine or phenoxy derivatives.

Scientific Research Applications

3-(2-Ethylphenoxy)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-Ethylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.

2-Ethylphenol: An aromatic compound with an ethyl group substituted at the ortho position of the phenol ring.

3-(2-Ethylphenoxy)methylpiperidine: A similar compound with a methyl group linking the phenoxy and piperidine moieties.

Uniqueness

3-(2-Ethylphenoxy)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-ethylphenoxy group on the piperidine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

3-(2-Ethylphenoxy)piperidine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological effects, particularly focusing on its potential as an antidepressant and anticonvulsant agent.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with 2-ethylphenol derivatives through nucleophilic substitution reactions. The choice of solvents, temperatures, and reaction times are critical for optimizing yield and purity. The general synthetic pathway can be summarized as follows:

- Starting Materials : Piperidine and 2-ethylphenol.

- Reaction Conditions : Nucleophilic substitution under controlled conditions.

- Purification : Recrystallization or chromatography to isolate the product.

The biological activity of this compound is attributed to its interaction with neurotransmitter systems. The compound's structure allows it to engage in:

- Hydrogen Bonding : The phenoxy group can form hydrogen bonds with receptor sites.

- Hydrophobic Interactions : The ethyl group enhances lipophilicity, aiding membrane penetration.

- Ionic Interactions : The piperidine ring can interact with charged sites on receptors.

These interactions are crucial for modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are implicated in mood regulation.

Antidepressant Effects

Research indicates that this compound exhibits promising antidepressant properties. In vivo studies have demonstrated its efficacy comparable to established antidepressants such as viloxazine. The compound was evaluated using the reserpine interaction test in animal models, showing significant inhibition of biogenic amine reuptake:

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 7.4 | 44 | 6 |

| Viloxazine | 5.0 | 30 | 6 |

The selectivity index indicates that while both compounds exhibit similar potency, the safety profile remains a critical factor for therapeutic applications.

Anticonvulsant Activity

In addition to its antidepressant effects, this compound has been assessed for anticonvulsant properties through pentyleneetrazole antagonism tests. Preliminary findings suggest that it can effectively reduce seizure activity:

| Test Compound | Dose (mg/kg) | Seizure Reduction (%) |

|---|---|---|

| This compound | 10 | 70 |

| Control (Placebo) | - | 10 |

These results indicate a potential role in managing seizure disorders, warranting further investigation into its mechanism and efficacy.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperidine derivatives, allowing for comparative studies:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-[(2-Methylphenoxy)methyl]piperidine | Methyl group instead of ethyl | Moderate antidepressant activity |

| 3-[(2-Propylphenoxy)methyl]piperidine | Propyl group | Lower selectivity for DA transporters |

This comparative analysis highlights the unique properties of this compound that may enhance its biological activity.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

- Study on Antidepressant Effects : A study published in Pharmaceuticals demonstrated that derivatives of this compound showed significant inhibition of serotonin reuptake, indicating potential as a novel antidepressant agent.

- Anticonvulsant Research : Research indicated that certain analogs exhibited substantial anticonvulsant activity, making them candidates for further pharmacological exploration .

Properties

CAS No. |

946759-12-2 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-(2-ethylphenoxy)piperidine |

InChI |

InChI=1S/C13H19NO/c1-2-11-6-3-4-8-13(11)15-12-7-5-9-14-10-12/h3-4,6,8,12,14H,2,5,7,9-10H2,1H3 |

InChI Key |

FIJYHGNJVWIUQH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1OC2CCCNC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.